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Compound of Interest

Compound Name: Driselase

Cat. No.: B13393941

This technical support center provides researchers, scientists, and drug development
professionals with detailed troubleshooting guides and frequently asked questions to address
low protoplast yields when using Driselase.

Troubleshooting Guide

This guide addresses specific issues encountered during protoplast isolation experiments using
Driselase.

Q1: Why is my protoplast yield consistently low when using Driselase?

A low protoplast yield can stem from several factors throughout the experimental process. The
most common issues include suboptimal enzyme concentration, inadequate incubation
conditions, poor quality of the starting biological material, incorrect osmotic stabilization causing
premature lysis, or an enzyme mixture that is not suitable for the specific cell wall composition
of your target organism.[1]

Q2: How can | optimize the Driselase concentration and overall enzyme solution?

The optimal concentration of Driselase is highly dependent on the species and tissue type and
must be determined empirically.[2] Furthermore, the enzymatic activity can vary between
different batches of Driselase, requiring optimization for each new lot.[3]
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» Concentration Range: Successful protocols have used Driselase concentrations ranging
from 0.5% in moss to 2% in certain fungi.[4][5] For the fungus Fusarium verticillioides, a
concentration of 12.5 mg/ml (1.25%) was found to be optimal.[6]

Enzyme Cocktails: Driselase is a crude enzyme mixture containing cellulase, hemicellulase,
and pectinase.[7] Its efficacy can often be significantly improved by combining it with other
enzymes.[6] For fungi, combining Driselase with a lysing enzyme can enhance the
degradation of complex cell walls.[5][6] For plant tissues, cocktails including cellulase,
macerozyme, and Driselase are common.[8][9]

Q3: What are the optimal incubation time and temperature for digestion?

Incubation parameters are critical and species-specific. There is a fine balance between
ensuring complete cell wall digestion and maintaining protoplast viability.

Incubation Time: Optimal times can range from as short as 2-3 hours to as long as 12 hours.
[4][10][11] For the moss Physcomitrella patens, viability decreases with incubations longer
than 2 hours.[4] In contrast, some protocols for fungi and plants require 6 to 8 hours for
maximal yield.[5][11][12] It is highly recommended to monitor the digestion process
periodically under a microscope.[4]

Temperature: Most protocols recommend temperatures between 25°C and 30°C.[5][11] For
example, a study on Eutypella sp. found optimal digestion at 28°C for 6 hours.[5]

Q4: My protoplasts are lysing after release. How can | improve their stability?

Protoplast lysis is typically due to inadequate osmotic pressure in the enzyme and washing
solutions. Without the cell wall, protoplasts are fragile and require an isotonic environment.

o Common Stabilizers: Mannitol, sorbitol, sucrose, KCI, and NaCl are frequently used osmotic
stabilizers.[5][6][13]

o Optimal Concentration: The ideal concentration usually falls between 0.3 M and 0.8 M.[8]
The most important factor for protoplast yield in Eutypella sp. was found to be the
concentration of the osmotic stabilizer, with 0.75 M NaCl being optimal.[5] Other successful
examples include 0.6 M mannitol for celery and 1 M KCI for Fusarium.[6][11]
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Q5: The starting material (e.g., leaves, mycelia) is not digesting completely. What can | do?

Incomplete digestion often points to issues with the starting material itself or insufficient
enzyme access.

o Material Quality: Use young, healthy tissue, as older material may have more resilient cell
walls and can lead to clumping of undigested tissue.[4][14]

e Mechanical Preparation: To improve enzyme infiltration, physically disrupt the tissue before
digestion.[15] Slicing leaves into thin strips (1-2 mm) significantly increases the surface area
available for enzymatic action.[15][16]

e Vacuum Infiltration: Applying a vacuum for a short period after submerging the tissue in the
enzyme solution can help the enzymes penetrate the tissue more effectively.[15]

Data Summary: Driselase Protoplast Isolation
Parameters

The following table summarizes optimized parameters from various studies to provide a starting
point for protocol development.
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Caption: A troubleshooting flowchart for diagnosing and resolving common causes of low
protoplast yield.

General Experimental Workflow for Protoplast Isolation
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Caption: A streamlined workflow illustrating the key stages of protoplast isolation.

Detailed Experimental Protocol

This general protocol can be adapted for various plant and fungal tissues. Optimization of each
step is crucial for success.

1. Preparation of Starting Material
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Select young, healthy tissue (e.g., fully expanded leaves, 7-10 day old fungal mycelia).[4][14]
Surface sterilize the material if necessary.

For leaves, peel away the lower epidermis if possible or slice the leaves into fine, parallel
strips of 1-2 mm width.[16] For mycelia, harvest and wash with osmotic buffer.

. Preparation of Enzyme Solution

Prepare the enzyme solution immediately before use. A typical solution contains:

[e]

Driselase: 0.5% - 2.0% (w/v)

(¢]

Additional Enzymes (Optional): 1% - 2% Cellulase, 0.5% Macerozyme, or 1% Lysing
Enzyme.

o

Osmotic Stabilizer: 0.4 M - 0.8 M Mannitol, Sorbitol, or NaCl.[5][8]

[¢]

Buffer: 5 mM MES buffer, pH adjusted to 5.2 - 5.8.[2]
Sterilize the solution by passing it through a 0.22 um filter.
. Enzymatic Digestion

Immerse the prepared tissue in the enzyme solution in a sterile petri dish (a common ratio is
1g of tissue to 10-15 mL of solution).[17]

Optionally, apply a vacuum for 10-15 minutes to aid infiltration.[15]

Incubate in the dark at 25-28°C with very gentle agitation (e.g., 40-50 rpm) for 3-8 hours.[5]
[11]

Monitor the release of protoplasts every hour using an inverted microscope.[4]
. Harvesting and Filtration

Gently swirl the dish to release the protoplasts from the digested tissue.
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« Filter the suspension through a series of sterile nylon meshes (e.g., 100 um followed by 50
pum) to remove large cellular debris.[4]

5. Purification
» Transfer the filtered protoplast suspension to a sterile centrifuge tube.
o Pellet the protoplasts by centrifuging at a low speed (50-100 x g) for 3-5 minutes.[16]

o Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing
buffer (e.g., W5 solution or the osmotic stabilizer solution without enzymes).[16][17]

» For higher purity, resuspend the pellet in a 20% sucrose solution and overlay with the
washing buffer, then centrifuge. Viable protoplasts will form a band at the interface.[16]

o Wash the purified protoplasts one final time to remove the sucrose.
6. Viability Assessment

o Assess protoplast viability using methods such as Fluorescein Diacetate (FDA) staining,
where viable protoplasts fluoresce green under UV light.[5][18]

o Count the protoplasts using a hemocytometer to determine the final yield.[4]

Frequently Asked Questions (FAQSs)

Q: What is Driselase? A: Driselase is a crude, lytic enzyme preparation derived from the
fungus Basidiomycetes sp.. It contains a broad spectrum of cell wall-degrading activities,
including cellulase, hemicellulase, and pectinase, making it effective for producing protoplasts
from various plant and fungal sources.[7]

Q: Can | reuse the Driselase enzyme solution? A: It is not recommended. The enzyme solution
may become contaminated with cellular components and substances released from broken
cells, which can inhibit enzyme activity and reduce protoplast viability.[16] It is best to use a
freshly prepared solution for each experiment.

Q: How can | check if the cell wall has been completely removed? A: A simple method is to
observe the protoplasts under a microscope. Protoplasts should be perfectly spherical. To
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confirm the absence of a cell wall, you can use a stain like Calcofluor White, which specifically
binds to cellulose in the cell wall and fluoresces under UV light.[18] Alternatively, you can place
a small sample in distilled water; protoplasts without a cell wall will quickly swell and burst due
to the osmotic shock.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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to-do]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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